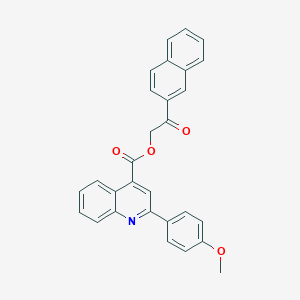
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound that combines several aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinolinecarboxylic acid derivative, followed by esterification with 2-naphthylcarbonylmethyl ester. Common reagents used in these reactions include acid chlorides, anhydrides, and catalysts such as sulfuric acid or phosphoric acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings.
化学反应分析
Types of Reactions
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinecarboxylic acid derivatives, while reduction can produce the corresponding alcohols.
科学研究应用
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which (2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(p-Anisyl)-4-quinolinecarboxylic acid: Shares the quinolinecarboxylic acid core but lacks the naphthyl ester group.
2-Naphthylcarbonylmethyl ester: Contains the naphthyl ester group but lacks the quinolinecarboxylic acid moiety.
Uniqueness
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C29H21NO4 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C29H21NO4/c1-33-23-14-12-20(13-15-23)27-17-25(24-8-4-5-9-26(24)30-27)29(32)34-18-28(31)22-11-10-19-6-2-3-7-21(19)16-22/h2-17H,18H2,1H3 |
InChI 键 |
SNLGNBQGIUANOC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















